meso-Hannokinol
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Overview
Description
meso-Hannokinol: is a naturally occurring compound known for its significant biological activities. It is a linear diarylheptanoid characterized by two aromatic rings connected by a seven-carbon aliphatic chain containing a 1,3-diol moiety . This compound was first isolated from the seeds of Alpinia blepharocalyx and has since been identified in other plant sources .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Hannokinol involves several steps, including the use of chiral reagents. One reported method uses a chiral Horner–Wittig reagent, which is readily available from 2-deoxy-D-ribose, to introduce the chiral 1,3-diol motif . The synthetic route typically involves Keck–Maruoka allylation, followed by Upjohn dihydroxylation and oxidative cleavage .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: meso-Hannokinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
meso-Hannokinol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of diarylheptanoids and their synthetic routes.
Industry: While its industrial applications are limited, this compound’s biological activities make it a candidate for drug development and other therapeutic uses.
Mechanism of Action
The mechanism of action of meso-Hannokinol involves its interaction with molecular targets and pathways. It has been shown to inhibit nitric oxide production in microglial cells, which is mediated through the suppression of lipopolysaccharide-induced signaling pathways . This suggests that this compound may exert its effects by modulating inflammatory responses at the molecular level.
Comparison with Similar Compounds
(+)-Hannokinol: Another form of Hannokinol that shares similar biological activities.
Other Diarylheptanoids: Compounds like curcumin and gingerol also belong to the diarylheptanoid family and exhibit similar anti-inflammatory and antioxidant properties.
Uniqueness: meso-Hannokinol is unique due to its specific stereochemistry and the presence of a 1,3-diol moiety, which contributes to its distinct biological activities . Its ability to inhibit nitric oxide production in microglial cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H24O4 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(3R,5S)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol |
InChI |
InChI=1S/C19H24O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18-23H,5-6,11-13H2/t18-,19+ |
InChI Key |
GZVIQGVWSNEONZ-KDURUIRLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@H](C[C@H](CCC2=CC=C(C=C2)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC(CC(CCC2=CC=C(C=C2)O)O)O)O |
Origin of Product |
United States |
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